

# Application Note: Cellulose Acetate Phthalate (CAP) for Enteric Coating

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## Compound of Interest

Compound Name: *Cellulose acetate phthalate*

Cat. No.: *B8822715*

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Audience: Researchers, scientists, and drug development professionals.

**Introduction** Enteric coating is a critical formulation strategy used to protect acid-labile active pharmaceutical ingredients (APIs) from the harsh acidic environment of the stomach, or to prevent gastric irritation from certain drugs.[1][2][3] This is achieved by applying a polymer film that remains intact at low pH but dissolves at the higher pH of the small intestine.[1][3]

**Cellulose Acetate Phthalate (CAP)** is a widely used, pH-sensitive polymer for enteric coating applications.[2][4][5] A derivative of cellulose, CAP's solubility is dependent on the pH of its environment; it is insoluble in acidic conditions but dissolves readily in the mildly acidic to neutral environment of the small intestine (pH > 6).[2][4][5] This application note provides a detailed protocol for the formulation and application of a CAP-based enteric coating for solid oral dosage forms.

## Physicochemical Properties and Formulation Components

**Cellulose Acetate Phthalate** is a cellulose polymer in which about half of the hydroxyl groups are acetylated, and a quarter are esterified with phthalic acid.[6] Its performance is influenced by its physicochemical properties and the other excipients in the formulation.

Table 1: Typical Physicochemical Properties of **Cellulose Acetate Phthalate (CAP)**

Property	Value / Description	Source
Appearance	White to off-white, free-flowing powder, granules, or flakes.	[6]
Odor	Odorless or a faint odor of acetic acid.	[6]
pH-Dependent Solubility	Insoluble in acidic gastric fluids (pH 1-3); dissolves at pH > 6.0.	[2][4][5]
Hygroscopicity	Hygroscopic; susceptible to moisture penetration.	[2][6]
Acetyl Content	21.5% - 26.0%	[6]
Phthalyl Content	30.0% - 36.0%	[6]
Glass Transition Temp. (Tg)	160 - 170°C	[6]

**Formulation Components:** A typical CAP enteric coating formulation consists of the polymer, a plasticizer to ensure film flexibility, and a solvent system to dissolve the components for application.

- **Polymer:** **Cellulose Acetate Phthalate** (CAP) is the primary film-former, providing gastric resistance.[2][5]
- **Plasticizers:** Added to reduce the brittleness of the CAP film.[4] Commonly used plasticizers include Diethyl Phthalate (DEP), Triethyl Citrate (TEC), Triacetin, and Polyethylene Glycol (PEG).[4] The amount of plasticizer can be up to 35% of the polymer weight.[4]
- **Solvents:** Organic solvents are typically used to dissolve CAP. Preferred solvents are acetone or blends of acetone with alcohols like isopropanol or ethanol.[4]
- **Anti-tacking Agents:** To prevent coated tablets or granules from sticking together during the process, agents like talc may be added.
- **Colorants/Opaquants:** Pigments and opacifiers (e.g., titanium dioxide) can be included for product identification and appearance.

## Example Formulations and Process Parameters

The concentration of CAP and plasticizer, along with the processing parameters, must be optimized to achieve a uniform, defect-free coating that meets dissolution requirements. The final coating weight gain for tablets is typically around 8%, while for granules, it can range from 15% to 30% due to their higher surface area.[\[7\]](#)

Table 2: Example CAP Enteric Coating Formulations

Formulation ID	Application	Polymer (CAP) [% w/w]	Plasticizer [% w/w]	Solvent System [% w/w]	Target Weight Gain	Source
CAP-ORG-01	Aspirin Granules	7.5	Triacetin (2.5)	Acetone (90.0)	7.5%	<a href="#">[4]</a>
CAP-ORG-02	Tablets	5.56	Diethyl Phthalate (3.34)	Isopropanol (22.78), Methylene Chloride (68.32)	Not Specified	
CAP-AQ-01	General	10 - 30 (solids)	Not Specified	Aqueous Dispersion	Not Specified	<a href="#">[6]</a>

Table 3: Typical Process Parameters for Enteric Coating Equipment

Parameter	Pan Coater (for Tablets)	Fluid Bed Coater (for Granules/Pellets)
Inlet Air Temperature	60 - 70°C	Varies based on solvent and equipment
Product/Bed Temperature	25 - 55°C	Varies based on solvent and equipment
Pan Speed / Airflow	5 - 18 rpm / 60 CFM	Varies (fluidization principle)
Spray Rate	10 - 80 g/min	Varies
Atomization Air Pressure	1.3 bar (approx. 19 psi)	Varies

Note: Parameters are highly dependent on the specific equipment, batch size, and formulation. The values provided are illustrative examples.[\[8\]](#)[\[9\]](#)[\[10\]](#)

## Experimental Protocols

### Protocol 1: Preparation of Organic Solvent-Based CAP Coating Solution

This protocol is based on the formulation CAP-ORG-01 for a 1 kg batch of coating solution.

#### Materials:

- **Cellulose Acetate Phthalate (CAP):** 75.0 g
- Triacetin: 25.0 g
- Acetone: 900.0 g
- Stirring vessel
- Magnetic stirrer or overhead mixer
- Filtration apparatus (e.g., 60-100 mesh screen)

#### Procedure:

- Weigh 900.0 g of acetone into a suitable stirring vessel in a well-ventilated area.
- Begin stirring the acetone to create a vortex.
- Slowly add 75.0 g of CAP powder to the vortex to prevent clumping and ensure rapid dissolution.[4]
- Continue stirring until the CAP is completely dissolved and the solution is free of gels.
- Add 25.0 g of triacetin to the solution while continuing to stir.
- Stir for an additional 15-20 minutes to ensure the plasticizer is homogenously distributed.
- Filter the final solution through a 60-100 mesh screen prior to use to remove any undissolved particles or agglomerates.[4]

#### Protocol 2: Enteric Coating of Tablets in a Pan Coater

##### Equipment:

- Perforated Pan Coater
- Spray gun system
- Exhaust and air handling unit

##### Procedure:

- Pre-heating: Load the tablet cores into the coating pan. Start the pan rotation (e.g., 7 rpm) and pre-heat the tablet bed to the target temperature (e.g., 55°C) using the inlet air (e.g., 70°C).[10]
- Coating: Once the target temperature is reached, begin spraying the prepared CAP coating solution onto the tumbling tablet bed at a controlled rate (e.g., 10 mL/min).[10]
- Process Monitoring: Continuously monitor the key process parameters (inlet temperature, bed temperature, pan speed, spray rate, atomization pressure) throughout the process to ensure a uniform coating.

- Weight Gain Check: Periodically stop the spray to check the weight gain of the tablets until the target weight gain (e.g., 8%) is achieved.
- Drying: After the entire coating solution has been applied, stop the spray and continue to tumble the tablets in the pan with warm air for a secondary drying phase (e.g., 30 minutes at 60°C) to remove residual solvent.[10]
- Cooling: Once drying is complete, turn off the heat and allow the tablets to cool to room temperature while tumbling at a low speed.
- Curing (Optional): Depending on the formulation, a separate curing step in an oven may be required to allow the film to fully coalesce.

#### Protocol 3: Quality Control - USP <711> Dissolution Test for Enteric-Coated Products

This protocol ensures the coated product meets pharmacopeial standards for delayed-release dosage forms.

##### Apparatus:

- USP Dissolution Apparatus 1 (Basket) or 2 (Paddle)
- Water bath maintained at  $37 \pm 0.5^{\circ}\text{C}$
- Dissolution vessels

##### Media:

- Acid Stage: 0.1 N Hydrochloric Acid (HCl)
- Buffer Stage: pH 6.8 Phosphate Buffer

##### Procedure:

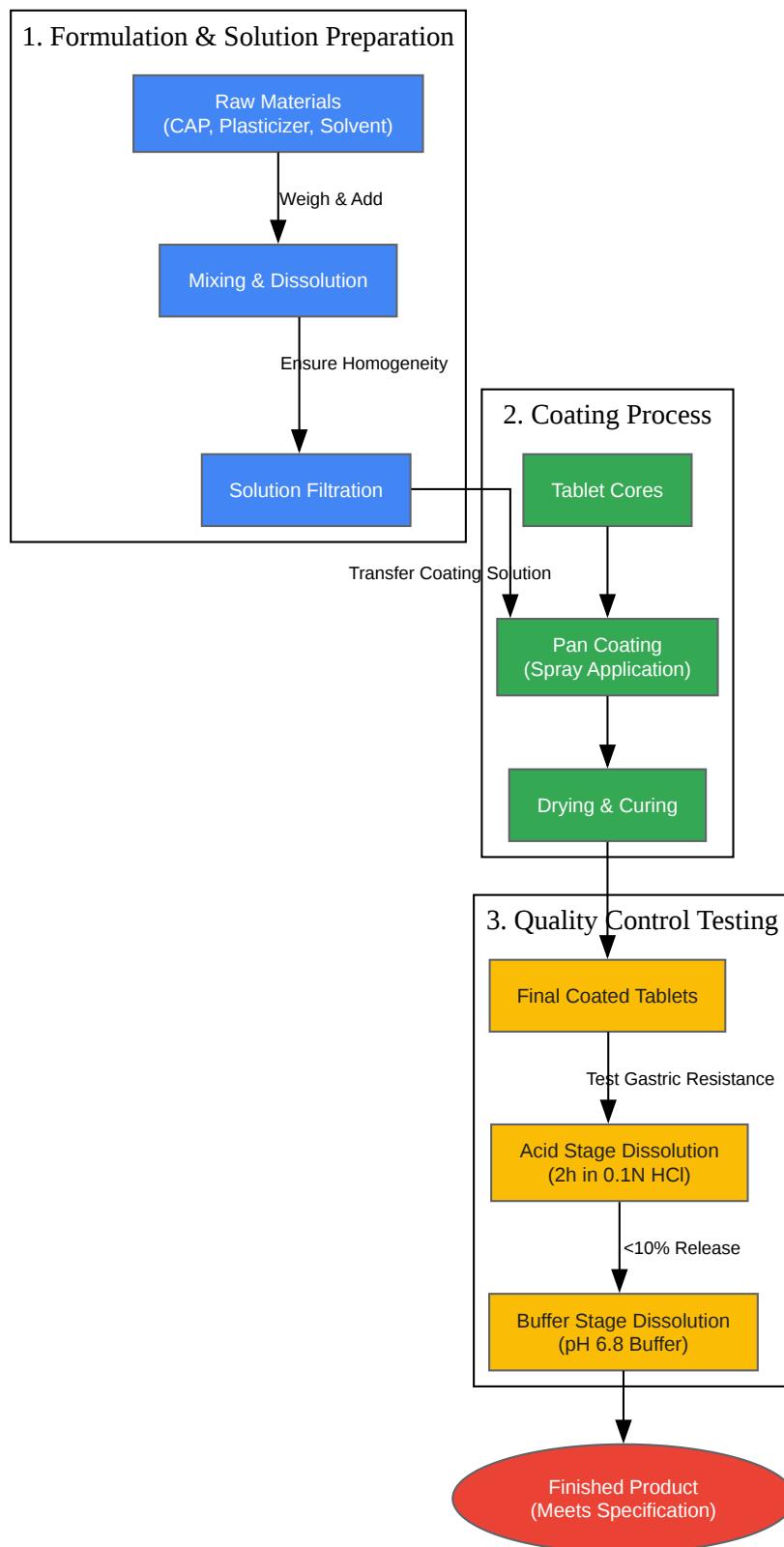
- Acid Stage: a. Place 750-900 mL of 0.1 N HCl into each dissolution vessel and equilibrate to  $37^{\circ}\text{C}$ . b. Place one tablet in each vessel (or basket). c. Operate the apparatus for 2 hours. d. After 2 hours, withdraw a sample of the medium and analyze for the amount of API

dissolved. e. Acceptance Criteria: Not more than 10% of the labeled drug content should be released.[8]

- Buffer Stage: a. After the acid stage, carefully remove the tablets from the acid. b. Transfer the tablets to new vessels containing pH 6.8 phosphate buffer, pre-warmed to 37°C. Alternatively, the pH of the existing medium can be adjusted to 6.8. c. Continue the dissolution test for a specified period (typically 45-60 minutes). d. Withdraw samples at predetermined time points and analyze for API content to determine the release profile. e. Acceptance Criteria: The amount of API released should meet the specifications outlined in the specific product monograph.

## Experimental Workflow Diagram

The following diagram illustrates the complete workflow from formulation development to final quality control testing for a CAP enteric-coated product.



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